(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine
Overview
Description
(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine is an organic compound that features a fluorophenyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine typically involves the condensation of 4-fluorobenzaldehyde with 3-nitrobenzene-1,4-diamine. The reaction is carried out in an ethanol solvent under reflux conditions for about 1 hour . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Reduction: The major product would be (1E)-1-N-[(4-aminophenyl)methylidene]-3-nitrobenzene-1,4-diamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-N-[(4-fluorophenyl)methylidene]-3-aminobenzene-1,4-diamine: Similar structure but with an amino group instead of a nitro group.
(1E)-1-N-[(4-chlorophenyl)methylidene]-3-nitrobenzene-1,4-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique compared to its analogs.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylideneamino]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMCXJVXOSWHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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